

Mass Spectrometry of 3-Dimethylamino-2-methyl-2-propenal: A Comparative Guide

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Compound of Interest

Compound Name: 3-Dimethylamino-2-methyl-2-propenal

Cat. No.: B1144346

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For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of compounds is crucial for identification, characterization, and quantification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry of **3-Dimethylamino-2-methyl-2-propenal** and three structurally related alternatives.

Performance Comparison

The mass spectral data, obtained through Electron Ionization (EI), reveals distinct fragmentation patterns for **3-Dimethylamino-2-methyl-2-propenal** and its alternatives. A summary of the most abundant ions is presented below, allowing for a clear comparison of their mass-to-charge ratios (m/z) and relative intensities.

Compound Name	Molecular Weight (g/mol)	Base Peak (m/z)	Other Major Fragments (m/z) and Relative Intensities
3-Dimethylamino-2-methyl-2-propenal	113.16	96	113 (Molecular Ion, ~45%), 42 (~60%)
3-Dimethylaminoacrolein	99.13	42	99 (Molecular Ion, ~40%), 82 (~50%)
N,N-Dimethylformamide	73.09	73 (Molecular Ion)	44 (~80%), 42 (~25%)
3-Dimethylamino-2,2-dimethylpropionaldehyde	129.20	58	71 (~60%), 42 (~40%), 129 (Molecular Ion, ~5%)

Fragmentation Analysis

3-Dimethylamino-2-methyl-2-propenal exhibits a primary fragmentation pathway involving the loss of a methyl group ($-\text{CH}_3$), resulting in the stable ion at m/z 96, which is the base peak. The molecular ion peak at m/z 113 is also significantly abundant. The fragment at m/z 42 likely corresponds to the dimethylamino cation, a common fragment in such compounds.

In contrast, 3-dimethylaminoacrolein, lacking the methyl group on the propenal backbone, shows a base peak at m/z 42. Its molecular ion is observed at m/z 99, with another major fragment at m/z 82.

N,N-Dimethylformamide, a simpler amide, presents the molecular ion at m/z 73 as the base peak, indicating its relative stability under EI conditions. Significant fragments are observed at m/z 44 and 42.

3-Dimethylamino-2,2-dimethylpropionaldehyde displays a more complex fragmentation pattern due to the presence of gem-dimethyl groups. The base peak is at m/z 58, with other significant fragments at m/z 71 and 42. The molecular ion at m/z 129 is of low abundance.

Experimental Protocols

The following is a representative experimental protocol for acquiring the electron ionization mass spectra of the compared compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is used.

Sample Preparation: Samples are dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

- Injection Volume: 1 μ L
- Injector Temperature: 250 $^{\circ}$ C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}$ C, hold for 2 minutes
 - Ramp: Increase to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min
 - Final hold: Hold at 250 $^{\circ}$ C for 5 minutes
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).

Mass Spectrometry (MS) Conditions:

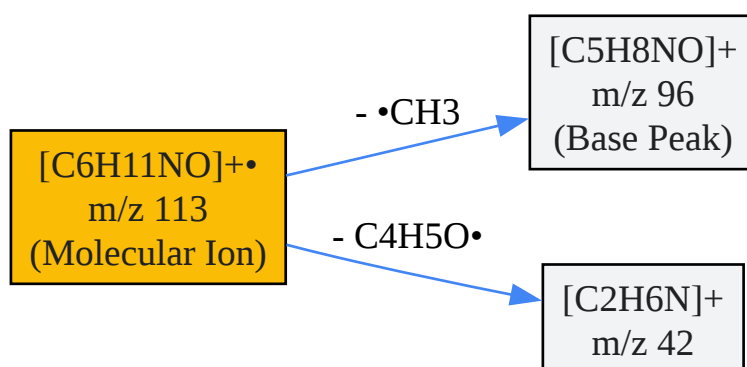
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 $^{\circ}$ C

- Quadrupole Temperature: 150 °C
- Mass Scan Range: m/z 35-300

Data Acquisition and Analysis: The mass spectrometer is operated in full scan mode. Data is acquired and processed using the instrument's software. The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.

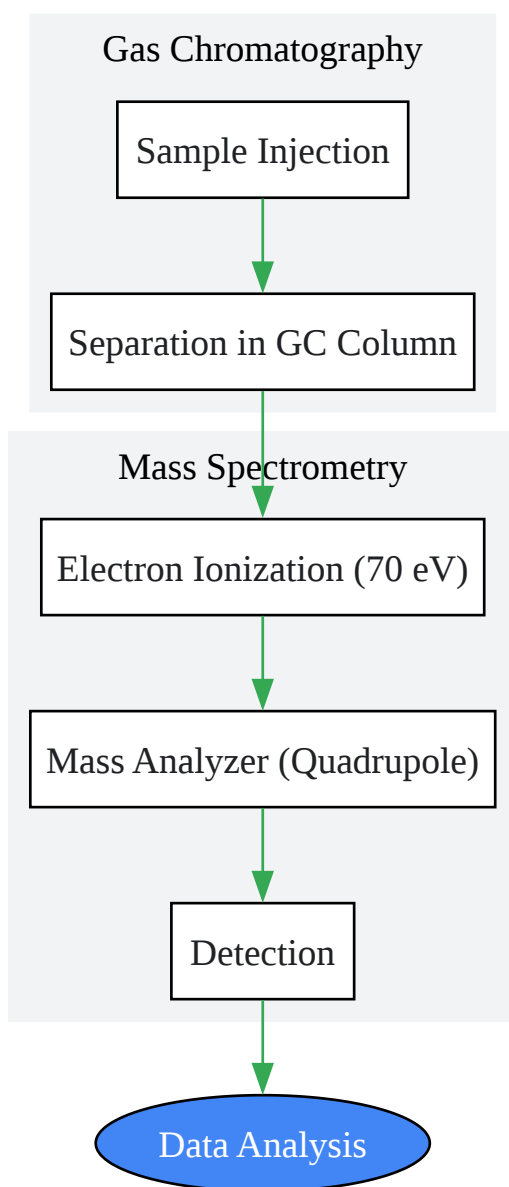
Visualizing Fragmentation and Workflow

To better understand the processes, the following diagrams illustrate the proposed fragmentation pathway for **3-Dimethylamino-2-methyl-2-propenal** and the general experimental workflow.



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Caption: Proposed EI fragmentation of **3-Dimethylamino-2-methyl-2-propenal**.



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Caption: General experimental workflow for GC-EI-MS analysis.

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